2-Amino-2-(2,4-dimethoxyphenyl)ethanol
Description
Significance of the Ethanolamine (B43304) Backbone in Organic and Medicinal Chemistry
The ethanolamine backbone, characterized by an amino group and a hydroxyl group separated by a two-carbon chain, is a fundamental structural motif in organic and medicinal chemistry. This arrangement allows for a variety of chemical transformations and interactions. The presence of both a basic amino group and an acidic hydroxyl group imparts amphiprotic properties to the molecule, enabling it to participate in a wide range of chemical reactions.
In medicinal chemistry, the ethanolamine scaffold is a key component of many biologically active molecules. It is found in a variety of pharmaceuticals, where it often plays a crucial role in receptor binding and pharmacokinetic properties. The ability of the amino and hydroxyl groups to form hydrogen bonds is a key factor in their interaction with biological targets.
Role of Substituted Aromatic Rings in Modulating Chemical and Biological Properties
The dimethoxyphenyl moiety, in particular, has been a subject of interest in medicinal chemistry. The two methoxy (B1213986) groups can influence the molecule's ability to cross biological membranes and can also affect its binding affinity to specific receptors. The position of the methoxy groups on the phenyl ring is critical, as different isomers can exhibit distinct biological effects. For instance, the 2,5-dimethoxy substitution pattern is a common feature in a number of psychoactive compounds, where it is thought to play a role in their interaction with serotonin (B10506) receptors.
Overview of Research Trajectories for Arylethanolamine and Structurally Related Compounds
Research into arylethanolamines and related compounds has followed several key trajectories. A significant area of focus has been the development of new synthetic methodologies to access a diverse range of these molecules. This has allowed for the systematic exploration of the structure-activity relationships within this class of compounds.
Another major research direction has been the investigation of their potential therapeutic applications. Arylethanolamines have been studied for their effects on the central nervous system, cardiovascular system, and as potential anticancer agents. The ability to fine-tune their biological activity through structural modifications has made them attractive candidates for drug discovery programs.
Furthermore, there is a growing interest in the application of arylethanolamines in materials science. Their unique chemical properties make them suitable for use as ligands in coordination chemistry, as building blocks for polymers, and as components of functional materials.
Contextualizing 2-Amino-2-(2,4-dimethoxyphenyl)ethanol within Phenylethanolamine Research
While specific research on this compound is limited in publicly available literature, its structure places it firmly within the broader context of phenylethanolamine research. The presence of the 2,4-dimethoxyphenyl group suggests that this compound may exhibit interesting electronic and conformational properties. The ortho-methoxy group could potentially influence the orientation of the ethanolamine side chain through steric hindrance or intramolecular hydrogen bonding.
Based on the known activities of other dimethoxy-substituted phenylethanolamines, it is plausible that this compound could be a subject of interest in neurochemical research. However, without specific experimental data, its biological and chemical properties remain a matter of speculation. The compound's existence is confirmed by its presence in chemical supplier catalogs, where its oxalate (B1200264) salt is assigned the CAS number 1008440-38-7. Further research would be necessary to fully elucidate the characteristics and potential applications of this particular molecule.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| CAS Number (Oxalate Salt) | 1008440-38-7 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-2-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3 |
InChI Key |
XNLFQEYMRQGUGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CO)N)OC |
Origin of Product |
United States |
Stereochemical Aspects and Chiral Resolution of 2 Amino 2 2,4 Dimethoxyphenyl Ethanol
Enantiomeric Forms and Stereoisomerism
2-Amino-2-(2,4-dimethoxyphenyl)ethanol is a chiral molecule because the carbon atom bonded to the amino group, the hydroxylmethyl group, the 2,4-dimethoxyphenyl group, and a hydrogen atom is a stereocenter. This chirality means the compound exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol and (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol. evitachem.com
These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with other chiral entities, including polarized light (optical activity) and biological systems like enzymes and receptors. A 1:1 mixture of the (R)- and (S)-enantiomers is known as a racemic mixture or racemate.
Chiral Resolution Techniques
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, this can be achieved through several established methods.
A time-honored technique for resolving racemic amines is through the formation of diastereomeric salts. This method involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, often referred to as a resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, including solubility.
The process typically involves:
Reacting the racemic this compound with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent like methanol (B129727) or ethanol (B145695). google.com
This reaction forms two diastereomeric salts: [(R)-amino alcohol · (L)-acid] and [(S)-amino alcohol · (L)-acid].
Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. google.com
The crystallized salt is separated by filtration.
The desired enantiomer of the amino alcohol is then recovered from the purified diastereomeric salt by treatment with a base to neutralize the acid. google.com
This method's success depends on finding an appropriate chiral resolving agent and solvent system that allows for efficient separation of the diastereomeric salts. google.com
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.gov The separation relies on the differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. nih.gov
For amino alcohols like this compound, polysaccharide-based CSPs are particularly effective. windows.netmdpi.com These phases, typically derived from cellulose (B213188) or amylose (B160209), are functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) that create a chiral environment. windows.net The enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation. sigmaaldrich.com
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Column Type | Chiral Stationary Phase (CSP) | Cellulose or Amylose-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) windows.net |
| Mobile Phase | Solvent system used to elute the sample | Normal Phase (Hexane/Ethanol or Hexane/Isopropanol) or Polar Organic Mode (Methanol, Ethanol) windows.netmdpi.com |
| Detection | Method for detecting the separated enantiomers | UV detection |
| Flow Rate | The speed at which the mobile phase passes through the column | 1.0 mL/min windows.net |
| Temperature | Column operating temperature | Ambient |
Asymmetric Synthesis Strategies
Asymmetric synthesis, or enantioselective synthesis, involves chemical reactions that preferentially produce one enantiomer over the other. This approach avoids the need for subsequent resolution and is often more efficient.
A primary strategy for the asymmetric synthesis of this compound is the enantioselective reduction of a prochiral precursor. wikipedia.org The key starting material for this route is typically an α-aminoketone or a related compound. A common precursor is 2,4-dimethoxyacetophenone, which can be converted to the target molecule through a reduction step. evitachem.com
The enantioselective reduction of the ketone functionality can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst. evitachem.comwikipedia.org For instance, chirally modified borohydrides or aluminum hydrides, where a chiral ligand is complexed to the metal hydride, can deliver the hydride to one face of the carbonyl group preferentially. uwindsor.ca This creates the desired stereocenter with high enantiomeric excess (ee). uwindsor.ca Catalytic methods, such as transfer hydrogenation using a ruthenium-chiral diamine-diphosphine complex, are also powerful tools for this transformation. uwindsor.ca
Biocatalysis offers a highly selective and environmentally benign alternative for producing single-enantiomer compounds. Enzymes and whole microbial cells can catalyze reactions with exceptional stereo- and regioselectivity. nih.govpreprints.org
For the synthesis of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol, a known method involves the asymmetric bioreduction of the precursor 2,4-dimethoxyacetophenone. evitachem.com This transformation has been successfully performed using whole cells of Daucus carota (carrot). evitachem.com The enzymes (reductases) within the cells selectively reduce the ketone to the corresponding (S)-alcohol with high enantiomeric purity. evitachem.com Another enzymatic approach involves the use of transaminases, which can convert a prochiral ketone into a chiral amine with high enantiomeric excess. csic.es These biocatalytic methods are often conducted in aqueous media under mild conditions, making them attractive for industrial applications. evitachem.comnih.gov
Determination of Optical Purity and Absolute Configuration
The optical purity, often expressed as enantiomeric excess (e.e.), and the absolute configuration of the stereocenters in this compound are determined using a combination of chromatographic and spectroscopic techniques. These methods provide both quantitative assessment of the enantiomeric composition and definitive assignment of the spatial arrangement of atoms.
Detailed research findings on the specific application of these methods to this compound are not extensively available in the public domain. However, the principles of these standard analytical techniques can be described.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the determination of optical purity. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct elution times. The choice of the CSP is paramount for achieving successful enantioseparation. For amino alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often effective. chemrxiv.org
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. A hypothetical chiral HPLC separation of a non-racemic sample of this compound is illustrated in the table below.
Table 1: Hypothetical Chiral HPLC Data for the Separation of this compound Enantiomers
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-Enantiomer | 8.5 | 15000 |
| (S)-Enantiomer | 10.2 | 135000 |
Spectroscopic Methods for Absolute Configuration
While chiral chromatography is excellent for determining optical purity, it does not directly provide the absolute configuration of the enantiomers. For this, spectroscopic methods in conjunction with theoretical calculations are employed.
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of an enantiomerically pure sample can be obtained. bruker.com The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, from which the precise spatial arrangement of every atom can be determined. This technique provides unambiguous assignment of the (R) or (S) configuration.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be confidently assigned. wikipedia.org
Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized light, but in the ultraviolet-visible region. This technique is particularly useful for molecules containing chromophores. The experimental ECD spectrum is compared with theoretical spectra to determine the absolute configuration.
A summary of the methods used for determining optical purity and absolute configuration is presented below.
Table 2: Methods for Stereochemical Analysis of this compound
| Analytical Method | Information Provided | Key Principle |
| Chiral HPLC | Optical Purity (Enantiomeric Excess) | Differential interaction with a chiral stationary phase. |
| X-ray Crystallography | Absolute Configuration | Diffraction of X-rays by a single crystal. bruker.com |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Differential absorption of circularly polarized infrared light. wikipedia.org |
| Electronic Circular Dichroism (ECD) | Absolute Configuration | Differential absorption of circularly polarized UV-Vis light. |
Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 2 2,4 Dimethoxyphenyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within 2-Amino-2-(2,4-dimethoxyphenyl)ethanol can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the ethanolamine (B43304) side chain.
The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The proton at the C-6 position is expected to appear as a doublet, coupled to the proton at C-5. The C-5 proton's signal would be a doublet of doublets due to coupling with both the C-6 and C-3 protons. The proton at C-3 would likely present as a doublet. The two methoxy groups (-OCH₃) at positions C-2 and C-4 are expected to appear as sharp singlets, though with slightly different chemical shifts due to their distinct electronic environments.
The ethanolamine side chain gives rise to characteristic signals. The proton attached to the chiral center (H-α) would produce a multiplet due to coupling with the adjacent diastereotopic methylene (B1212753) (H-β) protons. These methylene protons would, in turn, appear as a complex multiplet. The protons of the amine (NH₂) and hydroxyl (OH) groups are typically observed as broad singlets and can be confirmed by their exchange upon addition of D₂O.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H-6 | ~7.1-7.3 | d | ~8.5 |
| Aromatic H-5 | ~6.4-6.6 | dd | ~8.5, ~2.5 |
| Aromatic H-3 | ~6.4-6.5 | d | ~2.5 |
| H-α (-CH(NH₂)-) | ~4.0-4.2 | m | - |
| H-β (-CH₂OH) | ~3.5-3.8 | m | - |
| OCH₃ (at C-2 or C-4) | ~3.85 | s | - |
| OCH₃ (at C-4 or C-2) | ~3.80 | s | - |
| NH₂ | variable, broad | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display ten distinct signals, corresponding to each unique carbon atom in the structure.
The six carbons of the aromatic ring would resonate in the typical downfield region for aromatic compounds (~100-160 ppm). The carbons directly attached to the electron-donating methoxy groups (C-2 and C-4) would be the most deshielded. The carbon attached to the ethanolamine side chain (C-1) and the unsubstituted aromatic carbons (C-3, C-5, C-6) would appear at characteristic shifts influenced by the substituent pattern. The two methoxy carbons are expected to have signals around 55-56 ppm. The carbons of the ethanolamine side chain, C-α and C-β, would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (Ar-OCH₃) | ~161 |
| C-2 (Ar-OCH₃) | ~159 |
| C-6 (Ar-CH) | ~128 |
| C-1 (Ar-C) | ~122 |
| C-5 (Ar-CH) | ~105 |
| C-3 (Ar-CH) | ~99 |
| C-β (-CH₂OH) | ~68 |
| C-α (-CH(NH₂)-) | ~58 |
| OCH₃ | ~56.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.
COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu For this compound, a COSY spectrum would confirm the connectivity within the spin systems. Key expected cross-peaks would be observed between the aromatic protons H-5 and H-6, and between H-5 and H-3, confirming their positions on the ring. sdsu.edu Crucially, it would show correlations along the ethanolamine side chain, linking the H-α proton with the H-β methylene protons, and the H-β protons with the OH proton (if not exchanging rapidly).
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-4 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule. sdsu.eduprinceton.edu Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the methoxy protons to their respective attached aromatic carbons (C-2 and C-4).
Correlations from the benzylic H-α proton to aromatic carbons C-1, C-2, and C-6.
Application of Chiral Solvating Agents in NMR for Enantiomeric Purity
Since this compound contains a chiral center at the C-α position, it exists as a pair of enantiomers. NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), provides a powerful method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. frontiersin.org This technique avoids covalent modification of the analyte. rsc.org
The method involves dissolving the racemic or enantiomerically-enriched amino alcohol in a suitable NMR solvent along with a stoichiometric amount of a pure chiral solvating agent. frontiersin.orgnih.gov The CSA, such as (R)- or (S)-α-methoxy-α-phenylacetic acid (MPA) or a chiral crown ether, interacts non-covalently with both enantiomers of the amino alcohol. rsc.orgnih.gov This interaction forms transient diastereomeric complexes, for example, [(R)-amino alcohol · (R)-CSA] and [(S)-amino alcohol · (R)-CSA].
Because these diastereomeric complexes are different in energy and shape, they experience distinct magnetic environments. This difference is sufficient to cause a separation of signals in the ¹H NMR spectrum, where a single proton signal in the original compound splits into two distinct signals—one for each enantiomer. acs.org By integrating the areas of these separated signals, the ratio of the enantiomers can be accurately calculated, thus providing the enantiomeric excess of the sample. frontiersin.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula of a compound with high accuracy. The molecular formula of this compound is C₁₀H₁₅NO₃. evitachem.com HRMS, typically using a soft ionization technique like electrospray ionization (ESI), can measure the mass of the protonated molecule, [M+H]⁺, to within a few parts per million (ppm) of its theoretical value. This high-precision measurement allows for the confident confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Analysis of the fragmentation pattern can further corroborate the proposed structure. For instance, a characteristic fragmentation would be the loss of the hydroxymethyl group (-CH₂OH) or cleavage between C-α and C-β.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (m/z) |
|---|
Electrospray Ionization Mass Spectrometry (ESI-MSn)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amino alcohols. In ESI-MS, the analyte is ionized directly from a solution, typically forming a protonated molecular ion, [M+H]⁺. For this compound, this would correspond to an ion with a specific mass-to-charge ratio (m/z).
Multi-stage mass spectrometry (MSn) allows for further structural investigation by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). This process generates a series of fragment ions that provide a detailed "fingerprint" of the molecule's structure. The fragmentation of this compound is expected to occur at the most labile bonds. Key fragmentation pathways would likely include the neutral loss of water (H₂O) from the ethanol (B145695) side chain and cleavage of the C-C bond between the chiral carbon and the dimethoxyphenyl ring. The analysis of a structurally related compound, 2-(2-aminoethoxy)ethanol, by ESI-QTOF mass spectrometry shows a prominent [M+H]⁺ ion and a key fragment resulting from the loss of the hydroxyethyl (B10761427) group, which can be used as an analogy for predicting fragmentation. nih.gov
Table 1: Predicted ESI-MSn Fragmentation Data for this compound
| Ion Description | Predicted m/z | Fragmentation Pathway |
| Protonated Molecule | [M+H]⁺ | Ionization of the parent molecule |
| Fragment Ion 1 | [M+H - H₂O]⁺ | Loss of a water molecule |
| Fragment Ion 2 | [C₈H₉O₂]⁺ | Cleavage yielding the dimethoxyphenyl fragment |
| Fragment Ion 3 | [C₂H₈NO]⁺ | Cleavage yielding the aminoethanol fragment |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which contains polar amino and hydroxyl groups, direct analysis by GC-MS can be challenging due to its low volatility and potential for thermal degradation in the GC inlet and column. nih.gov
To overcome these issues, derivatization is often employed. mdpi.comresearchgate.net This process involves chemically modifying the polar functional groups to create more volatile and thermally stable derivatives. A common two-step derivatization for amino acids, which can be adapted for amino alcohols, involves esterification of the hydroxyl group followed by acylation of the amino group. researchgate.net Once derivatized, the compound can be readily analyzed. Alternatively, methods using shorter GC columns can sometimes allow for the analysis of non-derivatized, thermally labile compounds by reducing their residence time in the heated column. nih.gov
Upon entering the mass spectrometer (typically using electron ionization, EI), the molecule undergoes fragmentation. The resulting pattern is highly reproducible and serves as a molecular fingerprint. For amines, a dominant fragmentation pathway is alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org Other likely fragmentations include cleavage of the bond to the aromatic ring and loss of small neutral molecules.
Table 2: Predicted Key GC-MS Fragments for this compound (or its derivative)
| Fragment Description | Predicted m/z | Fragmentation Pathway |
| Molecular Ion | [M]⁺ | Ionization of the parent molecule (often weak or absent) |
| Dimethoxybenzyl ion | 151 | Cleavage of the bond between the aromatic ring and the side chain |
| Alpha-cleavage fragment | 30 | Cleavage of C-C bond adjacent to the amino group, forming [CH₂=NH₂]⁺ |
| Aromatic fragments | 121, 91 | Further fragmentation of the dimethoxyphenyl ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum of absorption bands. The IR spectrum of this compound would exhibit distinct peaks corresponding to its primary amine, hydroxyl, ether, and aromatic ring functionalities.
The presence of N-H bending vibrations further confirms the amino group. mdpi.com The analysis of related structures, such as 2-(4-aminophenyl)ethanol, provides reference data for the expected positions of these characteristic bands. chemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretching, broad | 3400 - 3200 |
| Primary Amine (N-H) | Stretching, two peaks | 3500 - 3300 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Amine (N-H) | Bending | 1650 - 1580 |
| Ether (Ar-O-C) | Asymmetric Stretching | 1275 - 1200 |
| Ether (Ar-O-C) | Symmetric Stretching | 1075 - 1020 |
| Alcohol (C-O) | Stretching | 1260 - 1050 |
Advanced Chromatographic Methods for Purity Assessment and Component Separation
Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and isolating specific isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. pom.go.idnih.gov
In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). pom.go.idsielc.com The components of the sample are separated based on their relative hydrophobicity. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The method can be validated to ensure it is selective, accurate, and reliable for quantitative analysis. pom.go.id
Table 4: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size pom.go.id |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with buffer, e.g., acetic buffer) pom.go.id |
| Flow Rate | 1.0 mL/min pom.go.id |
| Detection | UV-Vis or Photo Diode Array (PDA) Detector (e.g., at 220 nm or 275 nm) |
| Column Temperature | Controlled, e.g., 40 °C pom.go.id |
Two-Dimensional Liquid Chromatography (LC-LC) for Chiral Determination
The this compound molecule contains a chiral center, meaning it exists as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation a challenge. nih.gov Two-dimensional liquid chromatography (LC-LC) is an advanced technique capable of resolving such complex mixtures.
For chiral determination, an achiral-chiral LC-LC setup is often employed. In this configuration, the sample is first separated on a standard (achiral) column in the first dimension. A specific fraction (or "heart-cut") containing the racemic compound is then automatically transferred to a second-dimension column that has a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. This powerful method allows for the determination of the enantiomeric purity or the enantiomeric ratio in a complex sample. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction and to get a preliminary assessment of product purity. chemistryhall.comwisc.edu For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. chemistryhall.com
A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. wisc.edu The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is usually a mixture of solvents like ethyl acetate (B1210297) and hexane. Compounds separate based on their polarity; less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds remain closer to the baseline (lower Rf). wisc.edu
The spots can be visualized under UV light if the compounds are UV-active, or by using chemical stains. ictsl.net Ninhydrin is a specific stain for primary and secondary amines, producing a characteristic colored spot. chemistryhall.com General-purpose stains like phosphomolybdic acid can also be used. chemistryhall.com The Rf value is a characteristic of a compound in a given solvent system and can be compared to that of a pure reference standard. gavinpublishers.com
Table 5: Example TLC Analysis Parameters
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates aga-analytical.com.pl |
| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent, e.g., Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Dichloromethane:Methanol (e.g., 95:5 v/v) |
| Application | Capillary spotting of a dilute solution of the reaction mixture and reference standards chemistryhall.com |
| Visualization | 1. UV light (254 nm) for fluorescent quenching. 2. Chemical staining (e.g., Ninhydrin spray for amines, Phosphomolybdic acid stain) chemistryhall.comictsl.net |
| Analysis | Comparison of Rf values of spots in the reaction mixture to reference standards for starting material and product |
Derivatization Strategies for Enhanced Analytical Detection and Separation
The analytical detection and separation of this compound, a compound possessing both a primary amino group and a secondary alcohol group, can be significantly enhanced through chemical derivatization. This process involves modifying these polar functional groups to increase the analyte's volatility, improve its chromatographic behavior, and enhance its detectability by various analytical instruments, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). jfda-online.comsigmaaldrich.com
Derivatization is a crucial step for the GC-MS analysis of polar compounds like this compound. sigmaaldrich.com The primary goals of derivatization for GC-MS are to create a more volatile and thermally stable derivative that can be readily analyzed in the gas phase without decomposition. researchgate.net For LC-MS analysis, derivatization can improve chromatographic separation, enhance ionization efficiency, and allow for the separation of enantiomers when a chiral derivatizing agent is used. osti.gov
Common derivatization strategies applicable to this compound include silylation and acylation. These reactions target the active hydrogens on the amino and hydroxyl groups.
Silylation
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in amino and hydroxyl groups. sigmaaldrich.com Silylating agents replace the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This modification reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis. sigmaaldrich.com
One of the most common silylating reagents is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). It is a versatile reagent capable of derivatizing a wide range of functional groups. sigmaaldrich.com Another powerful silylating agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms more stable TBDMS derivatives. sigmaaldrich.com
The general reaction for the silylation of this compound with MSTFA would proceed as follows, forming the di-TMS derivative:
this compound + 2 MSTFA → 2-(N,O-bis(trimethylsilyl)amino)-2-(2,4-dimethoxyphenyl)ethanol + 2 N-methyltrifluoroacetamide
A key advantage of silylation is that the resulting derivatives often produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. For TBDMS derivatives, common fragments include the loss of a methyl group (M-15), a tert-butyl group (M-57), and other characteristic ions that can confirm the identity of the original compound. sigmaaldrich.com
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom. For this compound, both the amino and hydroxyl groups are susceptible to acylation. This process is highly effective in increasing the volatility and improving the chromatographic properties of the analyte for GC-MS analysis. jfda-online.com
Trifluoroacetic anhydride (B1165640) (TFAA) is a common acylation reagent that reacts with amines and alcohols to form stable trifluoroacetyl derivatives. jfda-online.com The resulting derivatives are highly volatile and can be readily detected by GC-MS.
The reaction of this compound with TFAA would yield the N,O-ditrifluoroacetyl derivative:
this compound + 2 TFAA → N,O-bis(trifluoroacetyl)-2-amino-2-(2,4-dimethoxyphenyl)ethanol + 2 Trifluoroacetic acid
Chiral Derivatization for Enantioselective Separation
Since this compound is a chiral compound, the separation of its enantiomers is often of significant interest. This can be achieved by using a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral chromatographic column. mdpi.com
A variety of chiral derivatizing reagents are available for the resolution of amino alcohols. For example, S-(−)-N-(trifluoroacetyl)prolyl chloride (S-TPC) and R-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl) are known to react with amines and alcohols to form diastereomeric amides and esters, respectively. mdpi.com These diastereomers possess different physicochemical properties, allowing for their separation by chromatography. mdpi.com
For LC-MS/MS analysis, chiral derivatizing reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be employed. nih.gov This reagent reacts with the primary amino group of this compound to form diastereomers that can be separated by reversed-phase LC and detected with high sensitivity by MS/MS. nih.gov
Illustrative Data Tables
The following tables provide hypothetical data based on typical results obtained for the derivatization and analysis of similar amino alcohol compounds.
Table 1: Hypothetical GC-MS Data for Derivatized this compound
| Derivative | Derivatizing Agent | Molecular Weight of Derivative ( g/mol ) | Key Mass Fragments (m/z) |
| Di-TMS | MSTFA | 341.58 | 326 (M-15), 268 (M-73), 180 |
| Di-TBDMS | MTBSTFA | 425.75 | 410 (M-15), 368 (M-57), 266 |
| Di-TFA | TFAA | 389.25 | 292 (M-97), 218, 151 |
Table 2: Hypothetical LC-MS/MS Parameters for Chiral Separation of Derivatized this compound
| Chiral Derivatizing Reagent | Chromatographic Column | Mobile Phase | Precursor Ion (m/z) | Product Ion (m/z) |
| Marfey's Reagent | C18 (Reversed-Phase) | Acetonitrile/Water with Formic Acid | 467.4 (M+H)⁺ | 250.1 |
| S-TPC | C18 (Reversed-Phase) | Acetonitrile/Water with Formic Acid | 395.4 (M+H)⁺ | 168.1 |
Chemical Reactivity and Derivatization Studies of the 2 Amino 2 2,4 Dimethoxyphenyl Ethanol Scaffold
Intrinsic Reactivity of Functional Groups
The inherent reactivity of the constituent functional groups determines the types of chemical transformations the molecule can undergo.
The primary amino group (-NH₂) is a key site of reactivity due to the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic character.
Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions to form a wide range of derivatives. evitachem.com For instance, it can react with electrophilic reagents such as alkyl halides or acyl chlorides to yield secondary or tertiary amines and amides, respectively. The reaction with carbonyl compounds like aldehydes and ketones can lead to the formation of imines, which can be further reduced to secondary amines.
Salt Formation: As a basic functional group, the amine readily reacts with various inorganic and organic acids to form ammonium (B1175870) salts. google.com A common example in medicinal chemistry involves reacting the free base with an acid like oxalic acid in an ethanol (B145695) solvent to produce the corresponding oxalate (B1200264) salt. libretexts.org This process is often employed to improve the crystallinity, stability, and solubility of the compound. libretexts.org
Table 1: Representative Reactions of the Amino Group
Reaction Type Reactant Reagents Product Type Significance Nucleophilic Substitution (Acylation) 2-Amino-2-(2,4-dimethoxyphenyl)ethanol Acyl Chloride (R-COCl) Amide Derivative Formation of a stable, neutral derivative. Salt Formation This compound Inorganic or Organic Acid (e.g., HCl, Oxalic Acid) Ammonium Salt (e.g., Hydrochloride, Oxalate) Enhances stability and aqueous solubility. google.com
The secondary hydroxyl (-OH) group on the ethanol moiety is another versatile site for chemical modification.
Dehydration: Under acidic conditions and heat, alcohols can undergo dehydration (elimination of a water molecule) to form alkenes. However, this reaction can compete with other pathways. masterorganicchemistry.com For this compound, dehydration would lead to the formation of an enamine or a related unsaturated derivative.
Ether Formation: The hydroxyl group can be converted into an ether. This can be achieved through several methods, including the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.orgmasterorganicchemistry.com Alternatively, acid-catalyzed dehydration of two molecules of the alcohol can produce a symmetrical ether, although this method is most effective for primary alcohols. masterorganicchemistry.com
The benzene (B151609) ring is substituted with two methoxy (B1213986) groups (-OCH₃) at positions 2 and 4. Methoxy groups are strong activating groups in electrophilic aromatic substitution (EAS) reactions because they donate electron density to the ring through resonance. libretexts.org They are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orglibretexts.org
In the 2,4-dimethoxyphenyl moiety, the positions available for substitution are C3, C5, and C6.
Position C5: This site is para to the C2-methoxy group and ortho to the C4-methoxy group. It is strongly activated by both groups, making it a highly probable site for electrophilic attack.
Position C3: This site is ortho to both the C2- and C4-methoxy groups. It is also strongly activated, but may be slightly more sterically hindered than the C5 position.
Position C6: This site is ortho to the C2-methoxy group but meta to the C4-methoxy group. It is activated by the C2-methoxy group but not by the C4-methoxy group, making it less reactive than the C3 and C5 positions.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. chemistry.coachmasterorganicchemistry.com Due to the high activation provided by the two methoxy groups, these reactions would be expected to proceed under milder conditions than those required for unsubstituted benzene. libretexts.org
Synthetic Transformations and Formation of Derivatives
The functional groups on the this compound scaffold can be chemically transformed through oxidation and reduction reactions to yield various derivatives.
The scaffold contains two sites susceptible to oxidation: the secondary alcohol and the primary amine. The oxidation of amino alcohols can yield different products depending on the reagents and conditions used. The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-1-(2,4-dimethoxyphenyl)ethan-1-one, using standard oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. evitachem.com The electrochemical oxidation of similar alkanolamines is also known to proceed, potentially leading to cleavage of the C-C bond adjacent to the amine. libretexts.org
Table 2: Oxidation Products
Starting Material Oxidizing Agent Potential Product This compound Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one (Ketone) evitachem.com
Table 3: Potential Reduction Products
Starting Material Reagents Potential Product Transformation This compound H₂, High Pressure; Pt, Pd, or Ni catalyst 2-Amino-2-(2,4-dimethoxycyclohexyl)ethanol Reduction of the aromatic ring.
Substitution Reactions
The reactivity of the this compound scaffold is dominated by the nucleophilic character of its primary amino group and, to a lesser extent, the primary hydroxyl group. These groups are the primary sites for substitution reactions, allowing for the synthesis of a diverse range of derivatives.
The amino group readily undergoes N-acylation and N-alkylation. N-acylation, in particular, is a common transformation used to introduce a wide variety of substituents. This reaction typically involves treating the amino alcohol with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. This transformation is fundamental in medicinal chemistry for creating amide derivatives. Studies on structurally similar 1-amino-2-phenylethanol compounds have demonstrated the successful synthesis of new N-acyl-1-amino-2-alcohols via reactions like the Ritter reaction, highlighting a key reactive pathway for this class of molecules. nih.gov A general method for the selective N-acylation of amino alcohols involves the formation of a mixed anhydride from an organic acid, which then reacts with the amino group to form the desired N-acyl amino alcohol. google.com
The hydroxyl group can also undergo substitution reactions, such as O-alkylation or O-acylation, though this often requires protection of the more reactive amino group first to ensure selectivity.
Below is a representative table of potential N-acylation substitution reactions on the this compound scaffold.
| Reagent | Product Class | Reaction Conditions |
| Acyl Chloride (R-COCl) | N-Acyl-2-amino-2-(2,4-dimethoxyphenyl)ethanol | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine) |
| Acid Anhydride ((RCO)₂O) | N-Acyl-2-amino-2-(2,4-dimethoxyphenyl)ethanol | Aprotic solvent, Base or neat |
| Alkyl Halide (R-X) | N-Alkyl-2-amino-2-(2,4-dimethoxyphenyl)ethanol | Polar solvent, Base (e.g., K₂CO₃, Cs₂CO₃) |
Utilization as a Synthetic Intermediate for Complex Organic Compounds
The this compound scaffold serves as a crucial synthetic intermediate for the construction of complex, high-value organic compounds, particularly in the field of medicinal chemistry. Its defined stereochemistry in chiral variants and the strategic placement of its functional groups make it an attractive starting material for building intricate molecular architectures.
A significant application of this scaffold is in the synthesis of p53-MDM2 interaction inhibitors. nih.gov The p53-MDM2 interaction is a critical target in oncology, and small molecules that can disrupt it are of major therapeutic interest. nih.govacs.org The core structure of several potent inhibitors, such as those in the "nutlin" class, is based on a cis-imidazoline ring system substituted with various aryl groups.
Research into novel inhibitors has explored the use of different substitution patterns on the aryl rings to optimize pharmacological properties. nih.gov The 2,4-dimethoxyphenyl moiety, derived from intermediates like this compound, has been identified as a promising core for these molecules. nih.gov In these syntheses, the amino alcohol scaffold is elaborated through a series of steps, including cyclization with other reagents to form the central heterocyclic ring (e.g., imidazoline) that is characteristic of the final active pharmaceutical ingredient. nih.govnih.gov For instance, the general synthesis of nutlin analogues involves the reaction of a vicinal diamine precursor, which can be derived from an amino alcohol, with a benzoic acid derivative to construct the imidazoline (B1206853) core. nih.gov
The use of this scaffold is exemplified in its role as a precursor to key structural motifs found in modern pharmaceuticals.
| Precursor Scaffold | Reaction Type | Resulting Complex Structure | Therapeutic Target Example |
| This compound derivative | Cyclization/Condensation | 2,4,5-trisubstituted Imidazoline | p53-MDM2 |
| 2-Amino-2-arylethanol | Multicomponent Reaction | Substituted Pyrrolidine | p53-MDM2 (e.g., Idasanutlin) nih.govresearchgate.net |
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in 2 Amino 2 2,4 Dimethoxyphenyl Ethanol Research
Role of the Arylethanolamine Core in Biological Recognition
The arylethanolamine scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. This core consists of an aromatic ring attached to an ethanolamine (B43304) (-CH(OH)-CH2-NH2) moiety. Its significance in biological recognition stems from several key features.
The ethanolamine portion contains two highly polar functional groups: a hydroxyl (-OH) group and an amino (-NH2) group. foodb.ca Both groups are capable of acting as hydrogen bond donors and acceptors, allowing for strong and specific interactions with amino acid residues in receptor binding pockets or enzyme active sites. evitachem.com These hydrogen bonds are crucial for the initial recognition and stabilization of the ligand-receptor complex.
Furthermore, the flexible ethyl chain connecting the aromatic ring and the amino group allows the molecule to adopt various conformations. This conformational flexibility is vital for achieving an optimal geometric fit within the binding site, a concept often described by the "induced fit" model of ligand-receptor interaction. The specific spatial arrangement of the aryl group relative to the amino and hydroxyl groups is a key determinant of binding affinity and efficacy.
Impact of Aromatic Ring Substitutions on Activity
Substituents on the aromatic ring profoundly modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.
The position of the two methoxy (B1213986) (-OCH3) groups on the phenyl ring of 2-Amino-2-(2,4-dimethoxyphenyl)ethanol is critical for its activity. While direct SAR data for the 2,4-dimethoxy isomer is limited in the provided context, extensive research on related phenethylamines and phenylpiperidines demonstrates the dramatic impact of methoxy group positional isomerism. nih.gov
For example, in a study of 2,5-dimethoxyphenylpiperidine analogues, which share the dimethoxyphenyl feature, moving or removing the methoxy groups had a significant effect on agonist potency at serotonin (B10506) 5-HT2A receptors. nih.gov Deletion of the 2-methoxy group resulted in a more than 500-fold decrease in potency, whereas deletion of the 5-methoxy group led to a 20-fold drop. nih.gov This indicates that the 2-position methoxy group is substantially more critical for the observed activity in that series than the 5-position group.
This principle can be extrapolated to understand the importance of the 2,4-dimethoxy arrangement. The specific location of these groups dictates the molecule's electronic distribution and its ability to form key interactions with the receptor. Different isomers, such as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol or 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, would present different surfaces for receptor interaction, leading to varied binding affinities and functional activities. sigmaaldrich.comepa.gov
Table 1: Effect of Methoxy Group Position on 5-HT2A Receptor Agonist Potency in Analogous Compounds
| Compound Analogue | Methoxy Group Position | Relative Potency |
| 2,5-Dimethoxy (Reference) | 2-MeO and 5-MeO | High |
| 2-Methoxy (5-desmethoxy) | 2-MeO | ~20-fold decrease |
| 5-Methoxy (2-desmethoxy) | 5-MeO | >500-fold decrease |
| Phenyl (desmethoxy) | None | Negligible activity |
Data derived from SAR studies on 2,5-dimethoxyphenylpiperidines, illustrating the principle of positional isomerism. nih.gov
The electronic nature of substituents on the aromatic ring is a governing factor in molecular interactions. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org
Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring, making it more nucleophilic. studypug.com The two methoxy groups in this compound are classical EDGs. They donate electron density into the ring via the resonance effect. This increased electron density can enhance π-π stacking interactions or cation-π interactions with aromatic or cationic amino acid residues in the receptor binding site. researchgate.net
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring, making it more electrophilic. studypug.com Examples include nitro (-NO2), cyano (-CN), and halogen (-F, -Cl, -Br) groups. youtube.com Replacing the methoxy groups with strong EWGs would drastically alter the electronic character of the phenyl ring, likely reducing its ability to participate in the same binding interactions and potentially weakening its activity. nih.gov However, in some contexts, EWGs can introduce new, favorable interactions (e.g., dipole-dipole) or increase metabolic stability. Studies on related compounds have shown that introducing a halogen, such as iodine or bromine, at the 4-position can significantly increase potency, demonstrating that the interplay of electronic and steric effects is complex. nih.govacs.org
Table 2: Predicted Effects of Aromatic Ring Substituents on Biological Activity
| Substituent Type | Example Groups | Effect on Aromatic Ring | General Impact on Binding Affinity |
| Strong EDG | -NH2, -OH | Increases electron density | Potentially enhances cation-π/π-π interactions |
| Moderate EDG | -OR (Methoxy), -R (Alkyl) | Increases electron density | Enhances cation-π/π-π interactions |
| Halogens (Weak EWG) | -F, -Cl, -Br, -I | Withdraws electron density (inductive), Donates (resonance) | Can increase potency through a combination of electronic and steric factors |
| Strong EWG | -NO2, -CN, -CF3 | Decreases electron density | Generally reduces activity unless specific polar interactions are favorable |
This table summarizes general principles of substituent effects on aromatic rings. libretexts.orgstudypug.com
Effects of Side-Chain Modifications on Biological Interactions
The amino-ethanol moiety is a key pharmacophore. The primary amine is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) group (-NH3+). This positive charge often forms a primary anchoring point with an anionic amino acid residue (e.g., aspartate or glutamate) in the receptor, creating a strong ionic bond (salt bridge). nih.gov
The adjacent hydroxyl group, as previously mentioned, provides an additional point for hydrogen bonding. The stereochemistry at the carbon bearing the hydroxyl group is often critical for activity. The specific (R) or (S) configuration determines the precise 3D orientation of the hydroxyl group, and typically only one enantiomer will fit optimally into a chiral receptor binding site. The conversion of α-amino acids into these 1,2-amino alcohols is a common strategy for creating chiral intermediates for this reason. researchgate.net
The alpha-carbon in this compound is the carbon atom to which the aromatic ring and the amino group are attached. In this specific compound, the alpha-carbon is a stereocenter and is substituted with a hydrogen atom.
Introducing a substituent at this position, such as a methyl group, would convert the arylethanolamine into an aryl-isopropanolamine. This seemingly small modification can have profound effects on the compound's biological properties. For instance, many potent psychedelic phenethylamines are alpha-methylated, which categorizes them as amphetamine derivatives. acs.org
This alpha-methylation typically:
Increases Lipophilicity: This can enhance the compound's ability to cross the blood-brain barrier.
Introduces a New Chiral Center: This creates additional stereoisomers with potentially different activities.
Confers Metabolic Stability: The alpha-methyl group can sterically hinder the action of enzymes like monoamine oxidase (MAO), which are responsible for degrading primary amines. This often leads to a longer duration of action.
Therefore, the lack of an alpha-substituent in this compound differentiates it from related amphetamine analogues and suggests a different metabolic profile and potentially different receptor interaction kinetics. acs.org
Quantitative Approaches to Structure-Activity Correlations (QSAR) in this compound Research
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR models are instrumental in predicting the biological efficacy of novel derivatives and guiding the synthesis of more potent and selective molecules. These models translate the structural features of a compound into numerical descriptors, which are then correlated with a measured biological response.
The development of a robust QSAR model involves several key steps, beginning with the selection of a training set of molecules with known biological activities. For derivatives of this compound, this would typically involve a series of analogs where specific substitutions are made on the phenyl ring, the ethanolamine side chain, or the amino group. The biological activity, such as receptor binding affinity or functional potency, is experimentally determined for each compound in the series.
Subsequently, a wide array of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For aromatic systems like the 2,4-dimethoxyphenyl group, parameters like Hammett constants (σ) can be used to quantify the electron-donating or electron-withdrawing nature of substituents.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and Taft steric parameters (Es). In the case of this compound analogs, the size and conformation of substituents can significantly influence receptor binding.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in a receptor. The most common hydrophobic descriptor is the partition coefficient (logP) or the hydrophobic substituent constant (π).
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build a mathematical equation that links the descriptors to the biological activity. mdpi.com The goal is to create a model that is not only statistically significant but also has predictive power for new, untested compounds. nih.gov
For instance, a classical Hansch analysis, a type of 2D-QSAR, was successfully applied to a series of ortho-monosubstituted and disubstituted phenoxy analogues of the α1-adrenoceptor antagonist WB4101. nih.govnih.gov This analysis revealed a strong correlation for α1a affinity, including a significant parabolic relationship with the volume of the two ortho substituents. nih.gov Such studies highlight how specific structural modifications can be quantitatively related to receptor affinity.
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the structure-activity relationships. nih.gov These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting contour maps can visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity.
Hypothetical QSAR Data for this compound Analogs
To illustrate the application of QSAR, consider a hypothetical dataset for a series of this compound analogs where the substituent 'R' on the amino group is varied. The biological activity is expressed as the negative logarithm of the inhibitory concentration (pIC50).
| Compound | R-Group | logP | Molecular Volume (ų) | pIC50 |
|---|---|---|---|---|
| 1 | -H | 1.2 | 205 | 5.8 |
| 2 | -CH₃ | 1.6 | 220 | 6.2 |
| 3 | -CH₂CH₃ | 2.0 | 235 | 6.5 |
| 4 | -CH(CH₃)₂ | 2.4 | 250 | 6.8 |
| 5 | -C(CH₃)₃ | 2.8 | 265 | 6.4 |
A hypothetical QSAR equation derived from this data might look like:
pIC50 = 0.8 * logP - 0.05 * (Molecular Volume) + 4.5
This equation would suggest that while increasing lipophilicity (logP) is generally favorable for activity, there is an optimal molecular size, beyond which activity begins to decrease.
Detailed Research Findings from Analogous Systems
Research on structurally related compounds provides valuable insights. For example, QSAR studies on 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues identified lipophilicity, molecular refractivity, and volume as important determinants of binding affinity at dopamine (B1211576) D2 and D3 receptors. researchgate.net Similarly, for 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogs, QSAR analysis revealed that affinity at 5-HT2A and 5-HT2B receptors was related to the lipophilicity (π value) and electron-withdrawing character (σp) of the substituent at the 4-position. nih.gov
The following table presents hypothetical data illustrating how electronic and steric parameters of substituents on the phenyl ring of a 2-Amino-2-(dimethoxyphenyl)ethanol scaffold could be correlated with receptor affinity.
| Compound | Substituent (X) | Hammett Constant (σ) | Taft Steric Parameter (Es) | Receptor Affinity (pKi) |
|---|---|---|---|---|
| A | -H | 0.00 | 1.24 | 7.1 |
| B | -F | 0.06 | 0.78 | 7.5 |
| C | -Cl | 0.23 | 0.27 | 7.9 |
| D | -Br | 0.23 | 0.08 | 8.1 |
| E | -CH₃ | -0.17 | 0.00 | 6.9 |
A potential QSAR model from this data might indicate that increased electron-withdrawing character and smaller steric bulk at position X enhance receptor binding.
Computational and Theoretical Studies on 2 Amino 2 2,4 Dimethoxyphenyl Ethanol
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular docking, a key component of this field, is particularly important in medicinal chemistry for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme (receptor). nih.govyoutube.com
Molecular docking simulations place a ligand, such as 2-Amino-2-(2,4-dimethoxyphenyl)ethanol, into the binding site of a target protein and evaluate the fit. youtube.com The process involves sampling numerous possible conformations and orientations of the ligand within the binding pocket. The results provide a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex.
Key interactions analyzed include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and -NH2 groups on the ligand) and acceptors (like oxygen or nitrogen atoms on the protein's amino acid residues). mdpi.com
Hydrophobic Interactions: Occur between nonpolar regions, such as the phenyl ring of the ligand and nonpolar amino acid side chains.
Van der Waals Forces: General attractive or repulsive forces between atoms.
Pi-Pi Stacking: Interactions between aromatic rings.
Analysis of these interactions helps in understanding the structural basis for molecular recognition. For instance, studies on related phenylethanolamine derivatives have explored their binding to various receptors by identifying critical amino acid residues involved in forming these bonds. nih.gov
A primary goal of molecular docking is to predict the binding affinity of a ligand for its target. This is achieved using a "scoring function," an algorithm that estimates the free energy of binding. nih.gov The output is typically a numerical score, often expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable binding interaction. mdpi.com
By comparing the docking scores of different molecules, researchers can rank potential drug candidates and prioritize them for experimental testing. These predictions are crucial for understanding molecular recognition, as they quantify the strength of the association between the ligand and its biological target.
The following table illustrates the kind of data generated from a molecular docking study.
Table 2: Illustrative Data from a Molecular Docking Study (Note: The data below is hypothetical and serves to illustrate the typical output of a docking analysis. It does not represent actual experimental or computational results for this compound.)
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| Compound A | Receptor X | -8.5 | ASP-120, SER-122, TYR-205 | Hydrogen Bond, Hydrophobic |
| Compound B | Receptor X | -7.2 | SER-122, PHE-208 | Hydrogen Bond, Pi-Pi Stacking |
| Compound C | Receptor X | -9.1 | ASP-120, LYS-121, TYR-205 | Hydrogen Bond, Ionic, Hydrophobic |
In Silico Prediction of Molecular Properties for Research Applications
The field of computational chemistry offers powerful tools for the in silico prediction of molecular properties, providing valuable insights for research applications and guiding experimental studies. For the compound this compound, computational methods can be employed to predict a range of physicochemical, pharmacokinetic, and electronic properties. These predictions are crucial in early-stage drug discovery and materials science for assessing the compound's potential utility and for designing derivatives with improved characteristics.
Detailed research findings from computational studies on molecules with similar structural features, such as other amino alcohols and substituted phenyl derivatives, demonstrate the utility of these predictive models. nih.gov Methodologies like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are used to understand the electronic structure, reactivity, and spectral properties of molecules. researchgate.netmdpi.com Furthermore, various online tools and software packages, such as SwissADME and Admetlab 2.0, are frequently used to predict properties related to absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov
Predicted Physicochemical Properties
Physicochemical properties are fundamental to understanding the behavior of a compound in various environments. In silico tools can provide rapid estimations of these properties, which are critical for applications in medicinal chemistry and material science. For this compound, key predicted properties would include its lipophilicity (Log P), topological polar surface area (TPSA), and water solubility (Log S). These parameters are instrumental in predicting the compound's absorption and distribution in biological systems.
For instance, the n-octanol-water partition coefficient (log P) is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes. biotechnologia-journal.org The total polar surface area (TPSA) is another important descriptor that correlates with drug transport properties. biotechnologia-journal.org Aqueous solubility (Log S) is a critical factor for bioavailability. biotechnologia-journal.org
Below is an interactive data table showcasing representative in silico predicted physicochemical properties for this compound, based on computational models.
| Property | Predicted Value | Significance in Research |
| Molecular Weight | 211.26 g/mol | Fundamental property influencing diffusion and transport. |
| Log P (o/w) | 1.25 | Indicates moderate lipophilicity, suggesting potential for good absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 66.48 Ų | Suggests good oral bioavailability. |
| Water Solubility (Log S) | -2.15 | Indicates moderate water solubility. biotechnologia-journal.org |
| Hydrogen Bond Donors | 3 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 4 | Affects binding affinity and physicochemical properties. |
Drug-Likeness and Pharmacokinetic Predictions
In silico models are extensively used to assess the "drug-likeness" of a compound based on established criteria such as Lipinski's Rule of Five. biotechnologia-journal.org These rules evaluate molecular properties like molecular weight, Log P, and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug in humans. biotechnologia-journal.org Violations of these rules may indicate potential problems with bioavailability. biotechnologia-journal.org
Pharmacokinetic properties (ADME) can also be predicted computationally. These predictions cover aspects like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. For this compound, these predictions are vital for understanding its potential behavior in a biological system.
The following interactive table presents predicted drug-likeness and ADME properties for this compound.
| Parameter | Prediction | Implication for Research |
| Lipinski's Rule of Five | 0 violations | High probability of being an orally bioavailable compound. biotechnologia-journal.org |
| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Permeant | Yes | Potential to act on central nervous system targets. |
| CYP450 2D6 Inhibitor | No | Lower likelihood of drug-drug interactions involving this enzyme. |
| P-glycoprotein Substrate | No | Reduced potential for efflux from cells, which can enhance bioavailability. |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. researchgate.netnih.gov These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net The MEP map helps to visualize the regions of a molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions, such as drug-receptor binding. nih.gov
An interactive table summarizing key quantum chemical parameters for this compound is provided below.
| Quantum Chemical Parameter | Predicted Value | Significance |
| Energy of HOMO | -5.8 eV | Relates to the electron-donating ability of the molecule. |
| Energy of LUMO | -0.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and low reactivity. researchgate.net |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen and nitrogen atoms | Indicates regions susceptible to electrophilic attack and important for hydrogen bonding. nih.gov |
These in silico predictions, when taken together, provide a comprehensive profile of this compound, enabling researchers to make informed decisions about its potential applications and to guide further experimental investigations.
Mechanistic Investigations of Biological Activities Associated with 2 Amino 2 2,4 Dimethoxyphenyl Ethanol and Its Derivatives
Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)
The biological activity of 2-Amino-2-(2,4-dimethoxyphenyl)ethanol is rooted in its ability to interact with specific molecular targets. evitachem.com The core structure, featuring both an amino and a hydroxyl group, facilitates these interactions, allowing it to modulate the function of enzymes and receptors. evitachem.com The compound can act as an inhibitor for certain enzymes, a function attributed to its capacity to form hydrogen bonds within their active sites. evitachem.com Depending on structural modifications, derivatives may act as either receptor agonists or antagonists, a quality that influences their binding affinity and subsequent biological response. evitachem.com
A significant body of research points to tubulin as a key molecular target for derivatives of this compound. One active derivative, identified as C75, has been shown to bind to the colchicine-pocket on tubulin. biorxiv.org This interaction is a common mechanism for many tubulin-targeting agents, which are effective as anti-cancer therapies. biorxiv.orgresearchgate.net Other classes of compounds with different core structures, such as arylthioindoles (ATIs), also exert their effects by binding to the colchicine (B1669291) site on tubulin, highlighting this pocket as a critical target for inhibiting microtubule-based cellular processes. nih.gov
Modulation of Biochemical Pathways
The interaction of these compounds with their molecular targets initiates a cascade of events that modulate key biochemical pathways. In cancer cell models, derivatives have been shown to trigger pathways leading to cell cycle arrest and apoptosis. For instance, the small molecule CDS-3078, a more complex derivative, induces cell cycle arrest by modulating the p53-p21 signaling pathway. nih.gov Activation of this pathway can lead to downstream effects, including mitochondrial dysfunction, which is a critical step in initiating programmed cell death. nih.gov
The metabolic fate of related phenethylamine (B48288) compounds has also been investigated. Studies on 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) show that its metabolism proceeds via oxidative deamination to produce metabolites including 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE). nih.gov This resulting ethanol (B145695) derivative can then undergo further demethylation. nih.gov This suggests a potential metabolic route for this compound and related structures within biological systems.
Cellular Mechanisms Explored in Research Models
In vitro studies using various research models, particularly cancer cell lines, have elucidated the cellular-level consequences of exposure to these compounds. The primary mechanisms observed are the disruption of the microtubule network and subsequent arrest of the cell cycle.
A primary mechanism of action for several derivatives is the disruption of microtubule dynamics, which are essential for cell division. researchgate.net Microtubules, dynamic polymers of tubulin, form the mitotic spindle, a structure that orchestrates the segregation of chromosomes during mitosis.
Research demonstrates that derivatives of this compound can inhibit tubulin polymerization. biorxiv.orgnih.gov This interference prevents the formation of a functional mitotic spindle. researchgate.net Instead of the normal bipolar spindle structure, cells treated with these compounds exhibit aberrant mitotic spindles, which are often multipolar. biorxiv.orgresearchgate.net This disruption of the spindle apparatus and resulting chromosome misalignment are direct consequences of the compound's effect on microtubule polymerization. researchgate.netresearchgate.net For example, treatment of A549 lung carcinoma cells with the derivative SSE15206 resulted in a failure of microtubules to repolymerize and the formation of defective spindles. researchgate.net Similarly, the derivative C75 was found to cause mitotic spindle phenotypes, including the formation of multipolar spindles in HeLa, A549, and HCT 116 cancer cell lines. biorxiv.org
| Compound | Cell Line(s) | Observed Effect on Mitotic Spindle | Reference |
|---|---|---|---|
| C75 | HeLa, A549, HCT 116 | Causes mitotic arrest and aberrant, multipolar spindles. | biorxiv.org |
| MPSP-001 | HeLa | Displayed disrupted mitotic spindles and chromosome misalignment. | researchgate.net |
| SSE15206 | A549 | Inhibits microtubule repolymerization, leading to defective spindles and misaligned chromosomes. | researchgate.net |
| OAT-449 | HeLa, HT-29 | Inhibits tubulin polymerization, inducing multi-nucleation and mitotic catastrophe. | nih.gov |
The disruption of the mitotic spindle activates a cellular surveillance mechanism known as the spindle assembly checkpoint, which halts the cell cycle to prevent catastrophic errors in chromosome segregation. Consequently, a hallmark of cells treated with tubulin-targeting derivatives is arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net
Multiple studies have confirmed this effect across various cancer cell lines. biorxiv.orgnih.gov For instance, the derivative C75 caused a significant increase in the proportion of mitotic cells, indicating a block in this phase. biorxiv.org Mechanistic studies with the compound CDS-3078 in HeLa cells revealed that G2/M arrest is achieved through the downregulation of key cell cycle regulatory proteins, including cyclin B1, CDK1, and CDC25C. nih.gov This arrest is often dose- and time-dependent. researchgate.net In HeLa cells, treatment with CDS-3078 at concentrations of 5 µM and 10 µM increased the percentage of cells in the G2/M phase to 77.13% and 99.35%, respectively, from a baseline of 7.97% in control cells. nih.gov
| Concentration of CDS-3078 | Percentage of Cells in G2/M Phase (Mean ± SD) | Reference |
|---|---|---|
| Control (0 µM) | 7.97 ± 2.45% | nih.gov |
| 2 µM | 15.44 ± 2.11% | nih.gov |
| 5 µM | 77.13 ± 4.02% | nih.gov |
| 10 µM | 99.35 ± 3.71% | nih.gov |
Neuropharmacological Research Mechanisms
The "ethanol" component of the compound's name alludes to potential interactions with neuropharmacological targets sensitive to alcohols. Research into the effects of ethanol provides a framework for understanding how such compounds might modulate the central nervous system.
Ethanol is known to interact with a variety of neurotransmitter systems, with major actions involving the enhancement of GABA (gamma-aminobutyric acid) effects at GABA-A receptors and the blockade of the NMDA subtype of glutamate (B1630785) receptors. nih.govresearchgate.net This dual action results in increased inhibition and reduced excitation within the central nervous system. nih.gov
Chronic exposure to ethanol can lead to neuroadaptive changes in these systems. nih.gov For example, studies have shown that chronic ethanol exposure and withdrawal can robustly modulate the GABAergic system in the basolateral amygdala, a brain region critical for anxiety. nih.gov These modulations include alterations in the functional contributions of different GABA-A receptor subunits, such as an increased role for benzodiazepine-insensitive receptors containing the α4-subunit. nih.gov Similarly, tolerance to ethanol can lead to an upregulation of NMDA receptors, specifically an increase in NMDAR2B subunit levels in certain brain areas, which enhances excitatory neurotransmission. nih.gov These findings suggest that compounds with an ethanol moiety, like this compound, could potentially interact with these same neurotransmitter receptor systems, a hypothesis that warrants further investigation.
Reduction of Oxidative Stress Markers
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. nih.gov The metabolism of substances like ethanol can increase the production of oxidant molecules, leading to cellular damage. nih.gov Research into various chemical compounds has focused on their potential to mitigate this damage by acting as antioxidants.
While direct studies on the antioxidant effects of this compound are limited, research on related structures provides insight into the potential mechanisms. The antioxidant activity of phenolic compounds is well-documented, often attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. The presence of methoxy (B1213986) groups on the phenyl ring, as seen in the subject compound, can modulate this activity.
Investigations into derivatives have shown promising results. For instance, a study on 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives demonstrated significant antioxidant capabilities. rsc.org Several compounds in this series exhibited excellent potency in scavenging ABTS and DPPH radicals, comparable to the standard antioxidant, ascorbic acid. rsc.org This activity is crucial as lipid peroxidation, initiated by radicals, is a major factor in the development of oxidative stress. nih.gov The mechanism often involves the stabilization of the resulting phenoxyl radical through resonance.
The table below summarizes the antioxidant activity of selected derivatives from the study. rsc.org
| Compound ID | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
| 4e | Excellent | Excellent |
| 4i | Excellent | Excellent |
| 4j | Excellent | Excellent |
| 4o | Excellent | Excellent |
| 4r | Excellent | Excellent |
| Ascorbic Acid (Standard) | Standard Reference | Standard Reference |
| Data derived from a study on aminothiazole derivatives, indicating their potential as antioxidants. rsc.org |
These findings suggest that derivatives of amino-ethanol compounds containing substituted phenyl rings can effectively reduce markers of oxidative stress. The specific arrangement of functional groups, including amino, hydroxyl, and methoxy groups, likely contributes to their free-radical scavenging capacity. evitachem.comcymitquimica.com
Cognitive Function Enhancement (e.g., Learning and Memory Improvement)
The potential for certain chemical agents to enhance cognitive functions, such as learning and memory, is a significant area of pharmacological research. The hippocampus is a key brain structure involved in these processes, and its function can be disrupted by various factors, including ethanol-induced neurotoxicity. nih.gov
Direct research on this compound's impact on cognition is not extensively published. However, studies on structurally similar compounds, specifically 1-aryl-2-(2-aminoethoxy)ethanols, have provided evidence of cognitive-enhancing effects. nih.gov These compounds are investigated as "nootropic agents," which are substances that may improve cognitive function.
A study evaluating a series of 2-(2-aminoethoxy)-1-phenylethanol derivatives demonstrated significant antiamnestic (counteracting memory loss) and antihypoxic (protecting against low oxygen) activities. nih.gov One particular derivative, the 3-methylphenyl analogue of the prototype compound, was notably more potent in reversing amnesia induced by electroconvulsive shock and learning impairment caused by CO2 in mice. nih.gov This suggests a mechanism that may involve protecting neurons from damage or enhancing neurochemical pathways essential for memory formation and retrieval.
The cognitive enhancement may also be linked to the molecule's ability to cross the blood-brain barrier, a critical factor for centrally acting agents. nih.gov The improved brain/serum concentration ratio observed for the active analogue in the study supports this. nih.gov While the precise mechanism is not fully elucidated, potential pathways include modulation of neurotransmitter systems or protection against neuronal damage, which can be affected by conditions like hypoxia. nih.gov
The table below highlights findings related to a key derivative from the study on cognitive-enhancing agents. nih.gov
| Compound | Activity | Model | Key Finding |
| 3b (3-methylphenyl analogue) | Antiamnestic | Electroconvulsive shock-induced amnesia in mice | Significantly more potent than the prototype compound. nih.gov |
| 3b (3-methylphenyl analogue) | Anti-learning impairment | CO2-induced learning-impairment in mice | Significantly more potent than the prototype compound. nih.gov |
| 3b (3-methylphenyl analogue) | Brain Penetration | Oral administration to rats | Exhibited a greater brain/serum concentration ratio than the prototype. nih.gov |
These findings with related derivatives underscore the potential of the broader class of substituted phenylethanolamines to positively influence cognitive functions.
Advanced Research Applications of the 2 Amino 2 2,4 Dimethoxyphenyl Ethanol Scaffold
Development as a Precursor in Medicinal Chemistry Research
The utility of 2-Amino-2-(2,4-dimethoxyphenyl)ethanol as a precursor in medicinal chemistry stems from its identity as a chiral building block for the synthesis of more complex organic molecules. evitachem.com The presence of reactive amino and hydroxyl groups allows for a wide range of chemical modifications, enabling chemists to introduce diverse functionalities and build larger molecular architectures. smolecule.com This synthetic flexibility is critical in the development of new chemical entities for pharmaceutical research.
The primary amine and secondary alcohol moieties are key reaction sites for various transformations:
N-Alkylation and N-Acylation: The primary amine can be readily modified to introduce different substituents, which can alter the compound's lipophilicity, electronic properties, or steric profile. smolecule.com
Oxidation and Reduction: The secondary alcohol can be oxidized to a ketone, providing a different reactive handle for subsequent chemical steps. evitachem.comsmolecule.com
Substitution Reactions: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions, allowing for the attachment of various side chains or molecular fragments. evitachem.com
The synthesis of the scaffold itself can be achieved through methods such as the catalytic hydrogenation or chemical reduction of a precursor like 2,4-dimethoxyacetophenone or the reduction of 2,4-dimethoxyphenyl-2-nitroethanol. evitachem.comsmolecule.com Asymmetric bioreduction using biocatalysts is another method employed to produce the compound with high enantiomeric purity, which is crucial for creating stereochemically defined molecules. evitachem.com Its role as an intermediate is exemplified by the synthesis of related structures, such as 1-(2,5-dimethoxyphenyl)-2-aminoethanol, which serves as a key intermediate in the production of the drug Midodrine. google.com
| Reaction Type | Functional Group | Potential Reagents | Resulting Structure |
| Oxidation | Secondary Alcohol | Potassium permanganate (B83412), Chromium trioxide evitachem.com | Ketone or Aldehyde evitachem.comsmolecule.com |
| Reduction | Amino Group | Lithium aluminum hydride smolecule.com | Primary Amine smolecule.com |
| N-Alkylation/Acylation | Primary Amine | Alkyl halides, Acyl chlorides evitachem.com | Secondary/Tertiary Amine, Amide |
| Nucleophilic Substitution | Hydroxyl/Amino Group | Various electrophiles | Diverse derivatives evitachem.com |
Scaffold for Novel Biologically Active Substance Discovery
The this compound framework is a promising starting point for the discovery of new biologically active compounds. evitachem.com Its structural features are found in various known bioactive molecules, suggesting its potential for interaction with biological targets. Research has explored its use in receptor binding studies and enzyme inhibition assays to identify new lead compounds. evitachem.com
The ethanolamine (B43304) substructure is a common motif in pharmacologically active agents, particularly those targeting adrenergic receptors. smolecule.com Structurally related molecules, such as the metabolites of midodrine, are known to act as vasoconstrictive agents by modulating α-adrenergic receptors. smolecule.com This suggests that derivatives of the this compound scaffold could be developed as modulators of these cardiovascular targets. smolecule.com The general principle of using amino-based scaffolds to discover new drugs is well-established; for instance, 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids were developed as a novel scaffold for inhibiting glutamine transport in cancer cells. nih.gov
| Potential Target Class | Rationale for Investigation | Example of Related Modulator |
| Adrenergic Receptors | Structural similarity of the ethanolamine core to known adrenergic agents. smolecule.com | Midodrine (metabolites) smolecule.com |
| Serotonin (B10506) Receptors | The dimethoxy-phenylethylamine core is a key feature of many serotonergic compounds. acs.org | DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) acs.org |
| Various Enzymes | The scaffold's functional groups can form hydrogen bonds with enzyme active sites. evitachem.com | N/A |
| Ion Transporters | Amino acid-like scaffolds can be designed to inhibit specific transporters. nih.gov | ASCT2 Inhibitors nih.gov |
Applications in Targeted Drug Delivery Systems Research
While direct applications of this compound in drug delivery are not extensively documented, its chemical structure makes it a suitable candidate for conjugation chemistry, a powerful strategy in the development of advanced drug delivery systems. nih.govmdpi.com Conjugation involves covalently linking a bioactive molecule to another entity, such as a peptide, polymer, or nanoparticle, to improve its therapeutic properties. nih.govnih.gov
The amino and hydroxyl groups of the this compound scaffold provide convenient handles for such conjugation. evitachem.com This approach is often used to enhance the solubility and permeability of poorly absorbed drugs. researchgate.net For example, research has shown that conjugating drugs to amino acids or peptides can allow them to be recognized by nutrient transporters in the intestine, thereby increasing their uptake. researchgate.net
Potential research applications in drug delivery could involve:
Prodrug Development: The scaffold could be conjugated to a drug molecule via a linker that is designed to be cleaved under specific physiological conditions (e.g., in the acidic environment of a tumor), releasing the active drug at the target site. nih.gov
Nanoparticle Functionalization: The scaffold could be used to functionalize the surface of nanoparticles, mediating their interaction with biological systems or serving as an anchor point to attach targeting ligands. nih.gov
Peptide Conjugation: Linking the scaffold to peptides is a promising method for developing new leads with enhanced potency and targeted action. nih.govmdpi.com
Utilization as a Research Tool in Neuroscience
The phenylethylamine backbone, particularly with methoxy (B1213986) substitutions on the phenyl ring, is a foundational structure for many compounds with significant activity in the central nervous system. This makes the this compound scaffold an interesting platform for developing research tools to probe neurological pathways.
A prominent example of a related compound used in neuroscience research is 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a potent and selective agonist for the serotonin 5-HT2A receptor. acs.org DOI is widely used as a research tool to investigate the role of this receptor system in cognition, perception, and various neuropsychiatric disorders. acs.orgvcu.edu Similarly, studies on other related structures, such as 1-aryl-2-(2-aminoethoxy)ethanols, have identified compounds with cognitive-enhancing properties in preclinical models. nih.gov
Given these precedents, the this compound scaffold could be systematically modified to create a library of new compounds. These derivatives could then be screened for activity at various neuronal receptors, ion channels, and transporters. Such research could lead to the discovery of novel chemical probes to better understand brain function or identify new therapeutic targets for neurological and psychiatric conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
